molecular formula C12H14F3NO2 B1502851 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol CAS No. 871112-40-2

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol

Cat. No. B1502851
CAS RN: 871112-40-2
M. Wt: 261.24 g/mol
InChI Key: QNLHZSOJRVCATG-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol, also known as TFMPPO, is a chemical compound that is widely used in scientific research. It belongs to the class of phenylpiperidines and has been studied for its potential therapeutic applications.

Scientific Research Applications

It appears that there is limited direct information available on the specific applications of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol. However, by examining the uses of related compounds with similar functional groups, we can infer potential applications for this compound. Below are some fields where this compound could potentially be applied, based on the scientific research applications of similar compounds:

Sensor Technology

Compounds with the trifluoromethoxyphenyl group have been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are designed to detect changes in their environment by emitting fluorescence upon interaction with specific molecules or ions.

Electrochromic Materials

The introduction of an electron-withdrawing trifluoromethoxy unit in polydithienylpyrroles has been shown to affect their electrochromic behavior . This suggests that 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol could be explored for use in smart windows or displays that change color in response to electrical stimuli.

Mechanism of Action

Target of Action

The primary target of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol interacts with sEH, acting as an inhibitor . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxides, which have anti-inflammatory and anti-hypertensive effects .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid, a fatty acid involved in signaling pathways related to inflammation and blood pressure . By preventing the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol allows EETs to accumulate . EETs have vasodilatory and anti-inflammatory effects, thus the inhibition of sEH can lead to a decrease in blood pressure and inflammation .

Pharmacokinetics

The compound’s lipophilic nature suggests that it may have good absorption and distribution profiles

Action Environment

The action of 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to interact with sEH . Additionally, the presence of other substances, such as inhibitors or inducers of sEH, could also impact the compound’s efficacy . The compound’s stability could be affected by factors such as temperature and light exposure.

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-9(2-4-10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLHZSOJRVCATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678273
Record name 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol

CAS RN

871112-40-2
Record name 4-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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